5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a methoxy group at position 5, a methyl group at position 1 (N1), and a methyl-substituted carboxamide moiety at position 2. Its molecular formula is C₇H₁₁N₅O₂, with a molecular weight of 197.2 g/mol.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-methoxy-N,1-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-7-5(11)4-6(12-3)10(2)9-8-4/h1-3H3,(H,7,11) |
InChI Key |
IXYKSYMIQARCET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-1,2,3-triazole-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazole-4-carboxamide scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:
Key Observations :
- Methoxy vs. Amino Substitution: Methoxy groups (e.g., 5-OCH₃) enhance lipophilicity and may improve membrane permeability compared to polar amino groups (5-NH₂), which are associated with antiproliferative activity .
- N1-Substituents : Aryl groups (e.g., 4-methoxyphenyl in ) improve target binding via π-π interactions, while methyl groups (N1-CH₃) reduce steric hindrance .
Pharmacokinetic and Drug-Likeness Considerations
- Lipinski’s Rule of Five : Most triazole-4-carboxamides comply with ≤1 violation (e.g., molecular weight <500, logP <5), supporting oral bioavailability .
- Methoxy Substituents : Increase logP (e.g., 5-OCH₃ in the target compound) but may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
5-Methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
- Molecular Formula : C6H8N4O2
- CAS Number : 675826-25-2
This compound features a triazole ring which is known for its diverse biological activities.
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. Compounds with a triazole moiety have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain derivatives have demonstrated inhibition of key enzymes involved in cancer progression and metastasis . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
The mechanisms by which 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects may include:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit neuraminidase activity in influenza viruses .
- Apoptosis Induction : Triazole derivatives can trigger apoptotic pathways in cancer cells by affecting mitochondrial function and activating caspases .
- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Study 1: Antiviral Efficacy
A recent study assessed the antiviral efficacy of various triazole derivatives against influenza strains. Compounds structurally related to 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide were evaluated for their ability to inhibit viral replication. The results indicated that certain modifications to the triazole ring enhanced antiviral activity significantly .
| Compound | Viral Strain | % Inhibition |
|---|---|---|
| Compound A | H3N2 | 90% |
| Compound B | H1N1 | 85% |
| 5-Methoxy-N,1-dimethyl... | TBD | TBD |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, researchers found that modifications at the N-position of the triazole ring could lead to increased cytotoxicity against various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 15.0 |
| Compound D | MCF7 | 20.5 |
| 5-Methoxy-N,1-dimethyl... | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?
- Answer: Synthesis of triazole carboxamides often involves multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous compounds like 1-benzyl-1H-triazole-4-carboxylates require [3+2] cycloaddition reactions under controlled conditions (e.g., temperature, solvent polarity) to optimize regioselectivity . Common challenges include low yields due to competing side reactions. Purification via column chromatography or recrystallization (using solvents like hexane/EtOAc) is critical, as seen in the isolation of 5-phenyl-1H-triazole derivatives with Rf values ≤0.15 .
Q. How can solubility limitations of 5-methoxy-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide be mitigated in biological assays?
- Answer: Low aqueous solubility is a common issue with triazole derivatives. Strategies include:
- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as demonstrated in analogues with improved bioavailability .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance dissolution .
Q. What spectroscopic methods are most reliable for characterizing the structure of this compound?
- Answer: Key techniques include:
- NMR: 1H and 13C NMR to confirm substituent positions (e.g., methoxy and methyl groups). For example, in similar triazoles, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
- Mass spectrometry: High-resolution ESI-MS to verify molecular weight (expected m/z ~223.1 for C₇H₁₀N₄O₂) .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks, as done for methyl 1-benzyl-1H-triazole-4-carboxylate .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action of this compound in enzyme inhibition?
- Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target enzymes. For instance, pyrazole-carbothioamide derivatives showed strong interactions with human DHFR (docking scores ≤-9.5 kcal/mol), validated via hydrogen bonding and hydrophobic interactions with active-site residues like Leu4 and Phe31 . Methodological steps:
- Prepare ligand and protein structures (PDB: 1KMS for DHFR).
- Run docking with flexible side chains and grid boxes covering active sites.
- Validate with free-energy calculations (MM-PBSA) .
Q. How should researchers resolve contradictions in reported biological activities of triazole derivatives?
- Answer: Discrepancies may arise from assay conditions or structural variations. A systematic approach includes:
- Meta-analysis: Compare IC₅₀ values across studies, adjusting for variables like cell lines (e.g., HeLa vs. MCF-7) or assay protocols .
- Structure-activity relationship (SAR) studies: Modify specific substituents (e.g., methoxy vs. bromo groups) to isolate contributing factors .
- Dose-response validation: Re-test compounds under standardized conditions (e.g., 72-hour incubation, 10% FBS) .
Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?
- Answer: Use a 2^k factorial design to test variables (temperature, catalyst concentration, solvent ratio). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
